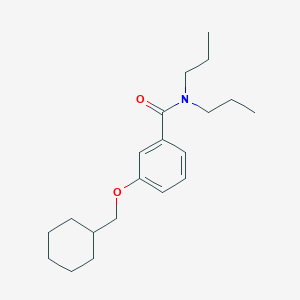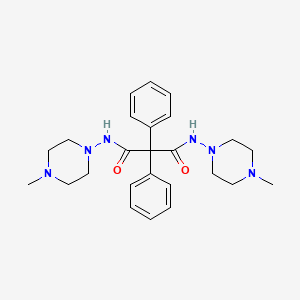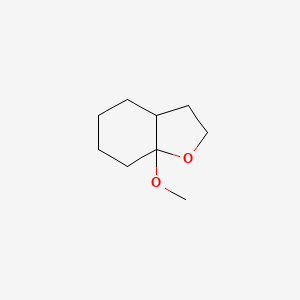![molecular formula C14H9ClN2O3 B14396339 2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole CAS No. 88489-88-7](/img/structure/B14396339.png)
2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of a chloromethyl group at the 4-position of the phenyl ring and a nitro group at the 6-position of the benzoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole typically involves the following steps:
Nitration of 2-aminophenol: The starting material, 2-aminophenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Formation of benzoxazole ring: The nitrated product is then reacted with a suitable aldehyde or ketone under acidic conditions to form the benzoxazole ring.
Chloromethylation: The final step involves the chloromethylation of the phenyl ring at the 4-position using formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
化学反应分析
Types of Reactions
2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoxazoles with various functional groups.
Reduction: Amino derivatives of benzoxazole.
Oxidation: Oxidized products at the benzylic position or further functionalized benzoxazoles.
科学研究应用
2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their function.
相似化合物的比较
Similar Compounds
2-[4-(Bromomethyl)phenyl]-6-nitro-1,3-benzoxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-[4-(Methyl)phenyl]-6-nitro-1,3-benzoxazole: Lacks the halogen substituent, affecting its reactivity and applications.
2-[4-(Chloromethyl)phenyl]-5-nitro-1,3-benzoxazole: Nitro group positioned differently, influencing its chemical behavior.
Uniqueness
2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole is unique due to the specific positioning of the chloromethyl and nitro groups, which confer distinct reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for diverse chemical transformations and interactions with biological targets.
属性
CAS 编号 |
88489-88-7 |
|---|---|
分子式 |
C14H9ClN2O3 |
分子量 |
288.68 g/mol |
IUPAC 名称 |
2-[4-(chloromethyl)phenyl]-6-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C14H9ClN2O3/c15-8-9-1-3-10(4-2-9)14-16-12-6-5-11(17(18)19)7-13(12)20-14/h1-7H,8H2 |
InChI 键 |
SCTQMSNQYOPPFB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCl)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


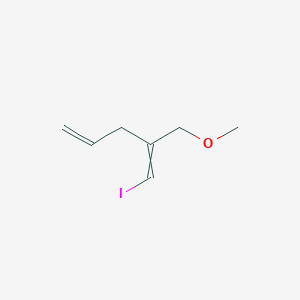
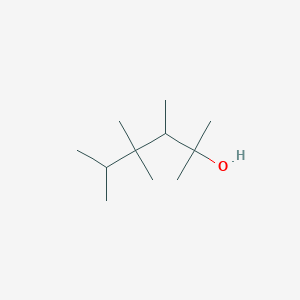

![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)
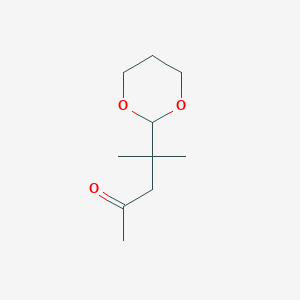


![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
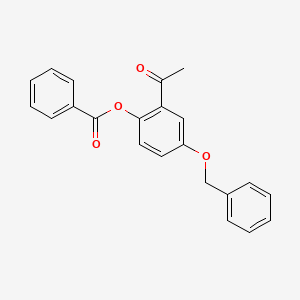
![N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14396319.png)
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
